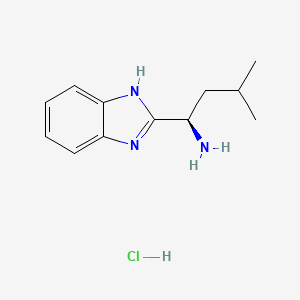

(R)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride” is a chemical compound with the CAS Number: 1234996-74-7 . It has a molecular weight of 197.67 and its linear formula is C9H12ClN3 . It’s a solid substance and is used as a useful research chemical .

Molecular Structure Analysis

The molecular structure of “®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride” is represented by the linear formula: C9H12ClN3 . The compound is a solid .

Physical and Chemical Properties Analysis

“®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride” is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation of Derivatives : A study by Ohta et al., 1996 discusses the synthesis and pharmacological evaluation of novel compounds related to "(R)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride". These compounds were found to be potent 5-HT3 receptor antagonists.

DNA Binding and Anticancer Activity : A paper by Paul et al., 2015 explores benzimidazole compounds, which show significant DNA binding properties and exhibit substantial in vitro cytotoxic effects against various cancer cell lines.

Antihypertensive Activity : Research conducted by Sharma et al., 2010 indicates that derivatives of benzimidazole exhibit potent antihypertensive effects.

Vasorelaxant Properties : A study by Nofal et al., 2013 found that certain benzimidazole derivatives demonstrate significant vasodilation properties, indicating potential applications in cardiovascular therapeutics.

Antimicrobial and Antiviral Activities : Bassyouni et al., 2012, discuss novel heterocyclic compounds containing benzimidazole derivatives that exhibited effective antimicrobial activity against various pathogenic bacterial strains and antiviral activities against specific viruses. (Bassyouni et al., 2012)

Potential in Treating Cardiovascular/Renal Diseases : Research by Imaeda et al., 2016 shows that benzimidazole derivatives can be potent and orally active renin inhibitors, suggesting their utility in treating hypertension and other cardiovascular/renal diseases.

Antioxidant and Antiradical Activity : A 2022 study by Spasov et al. investigates benzimidazole derivatives for their in vitro antioxidant activities, highlighting their potential as antioxidants.

Anticancer Agents : Varshney et al., 2015, synthesized novel benzimidazole derivatives and tested them for cytotoxic activity against various cancer cell lines, indicating potential as anticancer agents. (Varshney et al., 2015)

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been found active against various bacterial diseases .

Mode of Action

It’s known that benzimidazole derivatives interact with their targets, leading to changes that inhibit the growth of bacteria .

Biochemical Pathways

Benzimidazole derivatives are known to interfere with the biochemical pathways of bacteria, leading to their inhibition .

Result of Action

It’s known that benzimidazole derivatives have shown good activity against bacterial strains .

Safety and Hazards

Eigenschaften

IUPAC Name |

(1R)-1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3.ClH/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12;/h3-6,8-9H,7,13H2,1-2H3,(H,14,15);1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGYOQOVBUHUQG-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=NC2=CC=CC=C2N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C1=NC2=CC=CC=C2N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B596238.png)

![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine](/img/structure/B596247.png)

![4-(2,3-Dihydrospiro[indene-1,2'-pyrrolidine]-6-yl)morpholine](/img/structure/B596250.png)

![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)